Methyl 5-methyl-4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate
Description
Methyl 5-methyl-4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate is a complex heterocyclic compound featuring a fused benzo[c]chromen scaffold linked to a substituted furan carboxylate ester. Its structure integrates multiple functional groups: a tetrahydrobenzochromenone core (with a ketone at position 6 and a methyl group at position 3), an oxymethyl bridge, and a furan-2-carboxylate ester substituted with a methyl group at position 3. Its synthesis likely involves multi-step coupling reactions, as seen in analogous furan-chromen derivatives .
Properties
IUPAC Name |
methyl 5-methyl-4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-12-8-17(26-11-14-10-19(22(24)25-3)27-13(14)2)20-15-6-4-5-7-16(15)21(23)28-18(20)9-12/h8-10H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYGAZBEEMZMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=C(OC(=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound has a unique structure characterized by a furan ring and a benzochromene moiety. This structural complexity may contribute to its biological activities.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈O₅ |
| Molecular Weight | 302.34 g/mol |
| CAS Number | 676348-65-5 |
| Solubility | Soluble in organic solvents (e.g., ethanol) |
Antioxidant Activity
Research indicates that derivatives of benzochromene compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of similar furan and benzochromene derivatives. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes in microbial metabolism.
Anti-inflammatory Effects
Compounds with similar structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that Methyl 5-methyl-4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate may also exert anti-inflammatory effects.
Case Studies
- Cancer Research : A study investigated the effects of similar compounds on cancer cell lines. The results showed that these compounds inhibited cell proliferation and induced apoptosis in human breast cancer cells. The proposed mechanism involved the modulation of apoptotic pathways and cell cycle arrest.
- Neuroprotective Studies : In models of neurodegeneration, compounds related to this compound demonstrated protective effects against oxidative stress-induced neuronal damage.
- Anti-diabetic Effects : Research has explored the potential of these compounds in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels in diabetic models.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups allows for hydrogen donation to free radicals.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Gene Expression Modulation : It may alter the expression of genes associated with apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key derivatives:
Table 1: Structural and Functional Comparison
*Estimated based on structural analysis.
Key Findings:
Substituent Effects on Solubility and Reactivity: The target compound’s methyl groups (at chromen-3 and furan-5) likely enhance lipophilicity compared to the phenyl- and hexyl-substituted analog in , which has a higher molecular weight (460.5 vs. ~412.4) and extended alkyl chain. This suggests the hexyl analog may exhibit lower solubility in polar solvents.
Synthetic Pathways: The target compound’s synthesis may resemble the method for Compound 6 , which employs furoyl chloride under high-temperature conditions (200°C) to form ester linkages. However, the tetrahydrobenzochromenone core likely requires additional hydrogenation or cyclization steps.
Hydrogen Bonding and Crystallography :
- The ketone (6-oxo) and ester groups in the target compound could facilitate hydrogen-bonded networks, as observed in chromen derivatives . Such interactions are critical for crystal packing and stability, though experimental X-ray data (e.g., SHELX-refined structures ) are absent in the evidence.
Critical Analysis of Evidence Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
